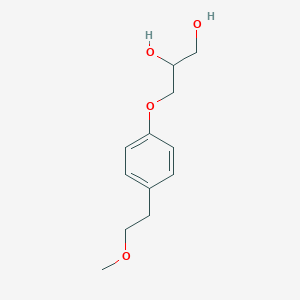
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate, also known as MEMDAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MEMDAC is a cyclic aziridine derivative that has been synthesized through various methods and has shown promising results in various research fields, including drug discovery, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate is still under investigation, but it is believed to involve the formation of a stable intermediate with the target molecule, leading to the formation of a covalent bond. This mechanism of action has been observed in various bioactive compounds synthesized using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a building block.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate are still under investigation, but it has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in lab experiments include its high reactivity, versatility, and low toxicity. However, the limitations of using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate include its sensitivity to air and moisture, which can affect its stability and yield.
Direcciones Futuras
There are several future directions for research on Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate, including the synthesis of new bioactive compounds using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a building block, the development of new polymers with unique properties using Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate as a monomer, and the investigation of the mechanism of action of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in various biological systems. Additionally, the use of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate in various biomedical applications, including drug delivery and tissue engineering, is an area of active research.
Métodos De Síntesis
The synthesis of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate can be achieved through various methods, including the reaction of N-ethyl-2,2-dimethylaziridine with formaldehyde and methanol, or the reaction of ethyl 3-aminocrotonate with formaldehyde and methanol. The yield of Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate can be improved by using a catalyst such as acetic acid or sulfuric acid.
Aplicaciones Científicas De Investigación
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has shown potential applications in various scientific research fields, including drug discovery, material science, and organic synthesis. In drug discovery, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a building block for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs. In material science, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a monomer for the synthesis of various polymers with unique properties, including biodegradability and biocompatibility. In organic synthesis, Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate has been used as a versatile reagent for the synthesis of various organic compounds, including amino acids and peptides.
Propiedades
Número CAS |
141538-87-6 |
|---|---|
Nombre del producto |
Ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate |
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
ethyl 3-(methoxymethyl)-2,2-dimethylaziridine-1-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-5-13-8(11)10-7(6-12-4)9(10,2)3/h7H,5-6H2,1-4H3 |
Clave InChI |
KNWAEJPHAJDBJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C1(C)C)COC |
SMILES canónico |
CCOC(=O)N1C(C1(C)C)COC |
Sinónimos |
1-Aziridinecarboxylic acid, 3-(methoxymethyl)-2,2-dimethyl-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



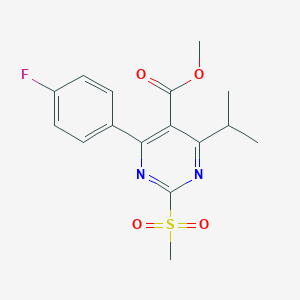

![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
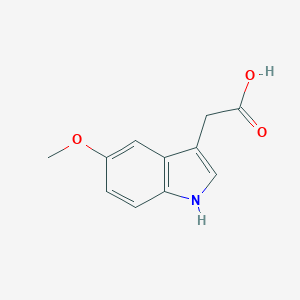


![1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B133821.png)
![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)
![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)
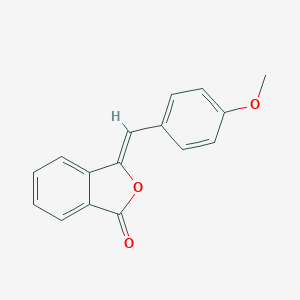
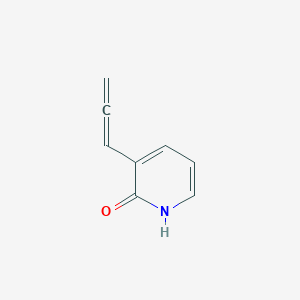
![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)
![1H-Pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B133836.png)
